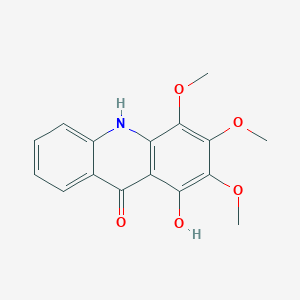
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by its hydroxy and methoxy functional groups, exhibits unique chemical properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and aniline derivatives.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride, to form the acridine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
Reduction: Dihydroacridine derivatives with altered electronic properties.
Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.
科学研究应用
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe for studying cellular processes and imaging due to its photophysical properties.
Materials Science: Explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
作用机制
The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:
DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
9-Aminoacridine: Another acridine derivative with applications in medicinal chemistry and as a DNA intercalator.
Proflavine: An acridine derivative with antimicrobial properties and used in wound antiseptics.
Uniqueness
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of hydroxy and methoxy groups enhances its solubility, fluorescence, and potential for chemical modifications, making it a versatile compound for various scientific applications.
属性
CAS 编号 |
114340-03-3 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC 名称 |
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18) |
InChI 键 |
XZTUXMKQNGVVRF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


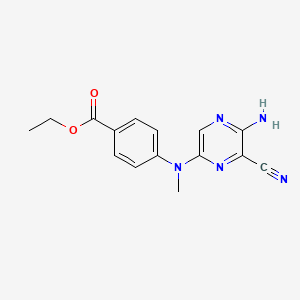
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
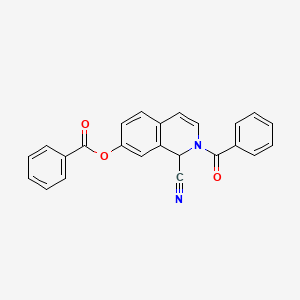


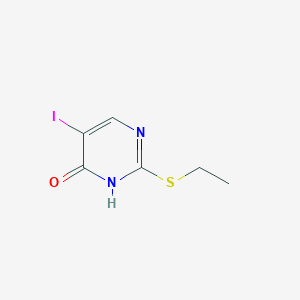
![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
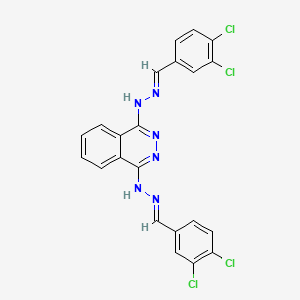
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
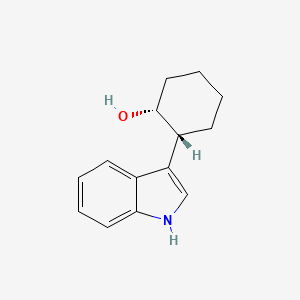
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
